2-(p-Hydroxyphenyl)-2-phenyl-acetophenone 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Photoinitiator in the curing of hexanediol diacrylate. Intermediate in the preparation of clomiphene and tamoxifen analogs.

Brand Name: Vulcanchem
CAS No.: 5543-98-6
VCID: VC21150552
InChI: InChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H
SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

CAS No.: 5543-98-6

Cat. No.: VC21150552

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone - 5543-98-6

Specification

Description Photoinitiator in the curing of hexanediol diacrylate. Intermediate in the preparation of clomiphene and tamoxifen analogs.

CAS No. 5543-98-6
Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-1,2-diphenylethanone
Standard InChI InChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H
Standard InChI Key NYNQPHLKQQWYQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator